Dehydro silodosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

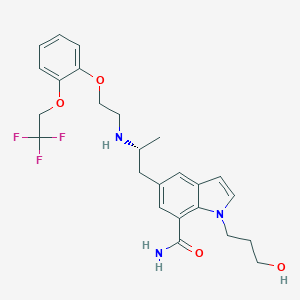

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICSLOHTZDWOFF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432445 | |

| Record name | Dihydro Silodosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175870-21-0 | |

| Record name | 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175870-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KMD-3241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175870210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro Silodosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KMD-3241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6787MV7QU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Dehydro Silodosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro silodosin, also known as KMD-3293, is a major metabolite of the selective α1A-adrenoceptor antagonist, silodosin. Formed through the dehydrogenation of silodosin, this compound is characterized by what is consistently reported in pharmacological literature as "negligible" activity at adrenoceptors. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, its metabolic pathway, and the experimental protocols relevant to its characterization. While quantitative binding and functional data are sparse due to its low activity, this document consolidates the current understanding of this compound's pharmacological profile.

Introduction

Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, widely prescribed for the treatment of benign prostatic hyperplasia (BPH)[1][2]. Its therapeutic effect is mediated by the relaxation of smooth muscle in the prostate and bladder neck. The metabolism of silodosin is extensive, leading to the formation of several metabolites. Among these, two major metabolites have been identified in human plasma: silodosin glucuronide (KMD-3213G) and this compound (KMD-3293)[1][3][4]. While silodosin glucuronide exhibits pharmacological activity, this compound is consistently reported to have negligible pharmacological contribution to the overall effect of silodosin. This guide focuses on the specific pharmacological characteristics of this compound.

Metabolism and Formation of this compound (KMD-3293)

This compound is a product of the oxidative metabolism of silodosin. The primary pathway involves the dehydrogenation of the parent compound, a reaction catalyzed by alcohol and aldehyde dehydrogenases.

Metabolic Pathway

The metabolic conversion of silodosin to this compound is a key step in its elimination.

Figure 1. Metabolic formation of this compound.

Pharmacological Profile

Available data consistently indicate that this compound (KMD-3293) possesses negligible pharmacological activity at adrenergic receptors.

Receptor Binding Affinity

Functional Activity

Functional assays to determine the antagonist potency (e.g., pA2 or IC50 values) of this compound have not been detailed in published literature, likely due to its minimal activity. It is not expected to contribute significantly to the overall pharmacological effect of silodosin.

Pharmacokinetics

Despite its low pharmacological activity, this compound (KMD-3293) is a major metabolite of silodosin and is present in systemic circulation.

| Parameter | Value | Species | Reference |

| Plasma Exposure (AUC) | Reaches plasma exposures similar to that of silodosin. | Human |

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not extensively reported.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not published. However, the methodologies would be analogous to those used for the parent drug, silodosin.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Figure 2. Workflow for radioligand binding assay.

-

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D).

-

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human α1-adrenoceptor subtypes are prepared.

-

Assay: Membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These assays assess the functional consequence of receptor binding (i.e., antagonism).

Figure 3. Workflow for in vitro functional assay.

-

Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound.

-

Methodology (e.g., Schild Analysis):

-

Tissue Preparation: Isolated tissues expressing the target receptors (e.g., rat prostate for α1A, rat spleen for α1B, rat thoracic aorta for α1D) are mounted in organ baths.

-

Agonist Response: A cumulative concentration-response curve to a specific α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is established.

-

Antagonist Incubation: Tissues are incubated with a fixed concentration of this compound for a defined period.

-

Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Analysis: The rightward shift in the agonist dose-response curve is used to calculate the pA2 value, a measure of antagonist potency.

-

Conclusion

This compound (KMD-3293) is a prominent metabolite of silodosin, formed via dehydrogenation. All available evidence from reputable pharmacological sources indicates that it possesses negligible activity at adrenergic receptors and therefore does not contribute significantly to the therapeutic effects of silodosin. While it reaches systemic exposures comparable to the parent drug, its pharmacological inertness makes it an unlikely candidate for further development as a therapeutic agent in its own right. The experimental protocols for its characterization, though not explicitly published, would follow standard in vitro pharmacological assays for receptor binding and functional antagonism. Future research, if any, on this compound would likely focus on its potential as a biomarker for silodosin metabolism or any unforeseen off-target activities.

References

Dehydro Silodosin: An In-Depth Technical Guide on its Mechanism of Action as an α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dehydro silodosin as an α1A-adrenoceptor antagonist. This compound, a metabolite of the clinically significant drug silodosin, is evaluated in the context of its parent compound to provide a complete pharmacological profile. This document details the binding affinities, selectivity, and functional activities, supported by in-depth experimental protocols and visual representations of key biological and experimental processes.

Introduction: Silodosin and its Metabolite this compound

Silodosin is a highly selective α1A-adrenoceptor antagonist utilized primarily for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect is achieved by blocking α1A-adrenoceptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow.[3][4] Silodosin is extensively metabolized in the liver, with one of its metabolites being this compound (KMD-3293), formed via alcohol and aldehyde dehydrogenases.[3] While silodosin demonstrates high affinity and selectivity for the α1A-adrenoceptor, its dehydro metabolite exhibits significantly lower pharmacological activity.

Mechanism of Action and Signaling Pathway

The α1A-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction.

Silodosin acts as a competitive antagonist at the α1A-adrenoceptor, preventing norepinephrine from binding and thereby inhibiting this signaling pathway. The result is a reduction in smooth muscle tone in the target tissues.

Quantitative Data: Binding Affinity and Selectivity

The affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value, meaning a higher pKi corresponds to a higher affinity.

Silodosin

Silodosin exhibits a high affinity and remarkable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This high selectivity is believed to contribute to its favorable cardiovascular safety profile, as α1B-adrenoceptors are predominantly involved in the regulation of blood pressure.

| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |

| Silodosin | α1A | 10.4 | 0.04 | 162 | 55 |

| α1B | 8.1 | 7.94 | |||

| α1D | 8.6 | 2.51 |

Data compiled from Axon Medchem.Selectivity ratios are consistent with values reported in other studies.

This compound (KMD-3293)

This compound is a metabolite of silodosin that has been shown to have negligible pharmacological activity. While specific Ki values are not widely reported due to its low potency, its affinity for α1-adrenoceptors is known to be significantly lower than that of the parent compound.

| Compound | Receptor Affinity |

| This compound (KMD-3293) | Stated to have "negligible pharmacological activity". |

| Affinity for human α1-adrenoceptors is reported to be 1/42nd that of silodosin. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonist properties of compounds like this compound at α1A-adrenoceptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenoceptor.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

50 µL of a fixed concentration of radioligand (e.g., [3H]-prazosin, at a concentration close to its Kd).

-

50 µL of varying concentrations of the unlabeled test compound (this compound) or vehicle (for total binding) or a high concentration of a known α1-antagonist (e.g., phentolamine, for non-specific binding).

-

100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50 or pA2).

Detailed Methodology:

-

Cell Preparation:

-

Seed CHO cells stably expressing the human α1A-adrenoceptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Add varying concentrations of the test compound (this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined concentration of an α1-adrenoceptor agonist (e.g., norepinephrine, typically at its EC80 concentration) to all wells simultaneously using the instrument's integrated liquid handling system.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage inhibition of the agonist-induced response for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Alternatively, for competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value.

-

Isolated Tissue Contractility Assay

This ex vivo assay assesses the functional antagonism of a compound on the contraction of a target tissue, such as the human prostate, which is rich in α1A-adrenoceptors.

Detailed Methodology:

-

Tissue Preparation:

-

Obtain fresh human prostate tissue from surgical specimens (e.g., radical prostatectomy) in accordance with ethical guidelines.

-

Dissect the tissue into small strips (e.g., 2x2x5 mm) in ice-cold Krebs-Henseleit solution.

-

Mount the tissue strips in an organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.

-

Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

-

Experimental Procedure:

-

Induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.

-

After washout and re-equilibration, perform a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine).

-

Following washout and re-equilibration, incubate the tissue strips with a fixed concentration of the test compound (this compound) or vehicle for a set period (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the contractile force generated in response to the agonist.

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.

-

Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist is indicative of competitive antagonism.

-

The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot.

-

Conclusion

This compound (KMD-3293) is a metabolite of silodosin with substantially lower affinity and negligible pharmacological activity at α1A-adrenoceptors compared to its parent compound. The high selectivity and potency of silodosin for the α1A-adrenoceptor subtype are the key drivers of its clinical efficacy in treating the symptoms of benign prostatic hyperplasia. The experimental protocols detailed in this guide provide a robust framework for the characterization of α1-adrenoceptor antagonists, enabling researchers to precisely determine their binding affinities and functional potencies. Understanding the pharmacological profiles of both a parent drug and its metabolites is crucial in drug development for a comprehensive assessment of efficacy and safety.

References

- 1. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silodosin for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. giffordbioscience.com [giffordbioscience.com]

Unveiling the Genesis of a Key Impurity: A Technical Guide to the Formation of Dehydro Silodosin in Silodosin Synthesis

For Immediate Release

A deep dive into the synthetic pathway of the selective α1A-adrenoceptor antagonist, silodosin, reveals the potential formation of a critical process-related impurity, Dehydro silodosin. This technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the formation pathway, analytical detection, and control strategies for this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Silodosin, a cornerstone in the management of benign prostatic hyperplasia, undergoes a multi-step synthesis where precise control of reaction conditions is paramount to minimize the emergence of impurities. Among these, this compound, chemically identified as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, represents a key impurity that warrants careful consideration. Its formation involves the dehydrogenation of the indoline (2,3-dihydro-1H-indole) ring system of the silodosin molecule to an indole moiety.

The Formation Pathway: A Mechanistic Perspective

The formation of this compound is intrinsically linked to the synthetic route employed for silodosin. While multiple synthetic strategies exist, a common thread involves the use of catalysts and reaction conditions that can inadvertently promote the oxidation of the indoline ring.

One of the plausible mechanisms for the formation of this compound involves the use of palladium-based catalysts. Palladium on carbon (Pd/C) is a widely used catalyst in various stages of organic synthesis, including hydrogenation and dehydrogenation reactions. In the context of silodosin synthesis, particularly in steps involving the removal of protecting groups or other transformations where Pd/C is employed at elevated temperatures, there is a risk of dehydrogenating the indoline ring.

The proposed mechanism suggests that the indoline nitrogen and the adjacent C-H bonds of the dihydroindole ring can coordinate with the palladium surface. This is followed by a series of steps involving oxidative addition and reductive elimination, ultimately leading to the removal of two hydrogen atoms and the formation of the aromatic indole ring of this compound.

Caption: Fig. 1: Proposed formation of this compound.

Quantitative Analysis and Control Strategies

The level of this compound impurity is a critical quality attribute of the silodosin API. Regulatory guidelines necessitate strict control over process-related impurities. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.

| Parameter | Method | Typical Specification |

| Identification | HPLC Retention Time Comparison with Reference Standard | Matches Reference Standard |

| Quantification | HPLC with UV Detection (e.g., at 273 nm) | ≤ 0.15% |

| Purity Check | Peak Purity Analysis by Photodiode Array Detector | Homogeneous Peak |

Table 1: Analytical Parameters for this compound Impurity

Control over the formation of this compound hinges on the meticulous optimization of the synthetic process. Key control strategies include:

-

Catalyst Selection and Loading: Utilizing alternative catalysts or optimizing the loading of palladium catalysts can minimize the dehydrogenation side reaction.

-

Temperature and Reaction Time: Careful control of the reaction temperature and duration during steps where dehydrogenation is a risk is crucial. Lowering the temperature and minimizing the reaction time can significantly reduce the formation of this impurity.

-

Purification: A final recrystallization step of the crude silodosin product has been shown to be effective in reducing the level of this compound impurity to acceptable limits, often below 0.05%[1].

Experimental Protocols

General Protocol for HPLC Analysis of Silodosin and this compound Impurity:

A stability-indicating HPLC method can be employed for the determination of silodosin and its related substances, including the this compound impurity.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength of approximately 273 nm is suitable for both silodosin and the this compound impurity.

-

Sample Preparation: Samples are prepared by dissolving the silodosin API in a suitable diluent, such as a mixture of acetonitrile and water.

Illustrative Workflow for Impurity Control:

Caption: Fig. 2: Purification workflow for impurity control.

Conclusion

A thorough understanding of the formation pathway of the this compound impurity is essential for the development of a robust and well-controlled manufacturing process for silodosin. By implementing appropriate control strategies, including careful selection of catalysts and reaction conditions, and employing effective purification techniques, manufacturers can ensure the production of high-quality silodosin API that meets stringent regulatory requirements and ensures patient safety. Continuous monitoring through validated analytical methods is key to maintaining the desired purity profile of the final drug substance.

References

Dehydro Silodosin: A Deep Dive into its Physicochemical Characteristics

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the available data on the solubility and stability of Dehydro silodosin, a known impurity of the alpha-1A adrenoceptor antagonist, Silodosin.

This compound, chemically identified as 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide, is a critical compound for analytical and quality control purposes in the pharmaceutical industry. Understanding its solubility and stability is paramount for the development of robust analytical methods and for ensuring the quality and safety of Silodosin drug products.

While extensive public data on the specific solubility and stability characteristics of this compound remains limited, this guide consolidates the available information and outlines the general experimental protocols required for a thorough assessment.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₀F₃N₃O₄ | [1] |

| Molecular Weight | 493.52 g/mol | [1] |

| CAS Number | 175870-21-0 | [2] |

Solubility Profile

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound would involve the following steps:

-

Materials: this compound reference standard, selection of organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, acetone, dimethyl sulfoxide), and a series of aqueous buffers with pH values ranging from 1 to 12.

-

Equilibrium Solubility Measurement:

-

An excess amount of this compound is added to a known volume of each solvent or buffer in a sealed container.

-

The suspensions are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the samples are filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The workflow for this experimental protocol can be visualized as follows:

References

In-vitro Pharmacological Profile of Silodosin: A Technical Guide

Disclaimer: This document details the in-vitro pharmacological activity of Silodosin . Despite the initial topic request for "Dehydro silodosin," a comprehensive search yielded no specific pharmacological data for this impurity. The following information pertains to the well-characterized parent compound, Silodosin, which is a potent and selective α1A-adrenoceptor antagonist.

This technical guide provides an in-depth overview of the in-vitro pharmacological properties of Silodosin, with a focus on its interaction with α1-adrenergic receptor subtypes. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Pharmacological Activity: α1-Adrenoceptor Antagonism

Silodosin is a highly selective antagonist of the α1A-adrenergic receptor.[1] This selectivity is the cornerstone of its clinical efficacy in treating the signs and symptoms of benign prostatic hyperplasia (BPH), as the α1A subtype is the predominant adrenoceptor in the human prostate smooth muscle.[1] Blockade of these receptors leads to relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urinary flow and reducing BPH symptoms.

Quantitative Analysis of Receptor Binding Affinity

The in-vitro binding affinity of Silodosin for the human α1-adrenergic receptor subtypes (α1A, α1B, and α1D) has been determined through radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |

| Silodosin | 0.036 | 21 | 2.0 | 583 | 56 |

Data compiled from multiple sources.[2]

As the data indicates, Silodosin exhibits a markedly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes.[2] The selectivity ratio of 583 for α1A over α1B is particularly noteworthy and contributes to a favorable cardiovascular safety profile, as α1B receptors are primarily located in vascular smooth muscle and mediate blood pressure regulation.[3]

Experimental Protocols

The following sections detail the generalized methodologies for the key in-vitro experiments used to characterize the pharmacological activity of Silodosin.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of Silodosin for α1A, α1B, and α1D-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes. This is typically achieved through cell lysis and differential centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-prazosin, a non-selective α1-antagonist) at a fixed concentration and varying concentrations of the unlabeled test compound (Silodosin).

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays

Functional assays are conducted to evaluate the ability of a compound to inhibit the biological response induced by an agonist.

Objective: To determine the functional potency of Silodosin as an antagonist at α1A, α1B, and α1D-adrenergic receptors.

Methodology:

-

Cell Culture: Cell lines stably expressing one of the α1-adrenergic receptor subtypes are cultured. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to an increase in intracellular calcium levels.

-

Calcium Mobilization Assay: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are pre-incubated with varying concentrations of Silodosin.

-

Agonist Stimulation: A specific agonist (e.g., phenylephrine or norepinephrine) is added to the cells to stimulate the α1-adrenergic receptors.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: The ability of Silodosin to inhibit the agonist-induced calcium mobilization is quantified. The concentration-response curves are plotted, and the pA2 value, a measure of the antagonist's potency, is determined.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of Silodosin.

Caption: Signaling pathway of the α1A-adrenergic receptor and the antagonistic action of Silodosin.

Caption: Experimental workflow for determining binding affinity.

References

Dehydro Silodosin: An In-depth Analysis of its Alpha-1A Adrenoceptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-1A adrenoceptor binding affinity of dehydro silodosin, a primary metabolite of the uroselective alpha-1A adrenoceptor antagonist, silodosin. This document will delve into the available quantitative data, detail relevant experimental methodologies, and illustrate key biological pathways and experimental workflows.

Introduction to Silodosin and its Metabolism

Silodosin is a highly selective antagonist of the alpha-1A adrenergic receptor, primarily prescribed for the management of benign prostatic hyperplasia (BPH). Its therapeutic effect is mediated through the relaxation of smooth muscle in the prostate, bladder neck, and prostatic urethra, leading to improved urinary flow. Upon administration, silodosin is extensively metabolized in the liver. The main metabolic pathways include glucuronidation, and oxidation via alcohol and aldehyde dehydrogenase, as well as cytochrome P450 3A4 (CYP3A4).

Two major metabolites are formed: silodosin glucuronide (KMD-3213G) and this compound (KMD-3293). Silodosin glucuronide is an active metabolite that contributes to the overall pharmacological effect. In contrast, this compound (KMD-3293) is consistently reported to possess negligible pharmacological activity.

Alpha-1A Adrenoceptor Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its pharmacological activity. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Data Presentation

The following table summarizes the available quantitative data for the binding affinity of silodosin and its metabolites to the alpha-1A adrenoceptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α1B | Selectivity vs. α1D |

| Silodosin | Alpha-1A | 0.036 nM[1] | >55-fold[1] | >55-fold[1] |

| Silodosin Glucuronide (KMD-3213G) | Alpha-1A | Active (contributes to pharmacological effect)[2][3] | - | - |

| This compound (KMD-3293) | Alpha-1A | Negligible Pharmacological Activity Reported | - | - |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is most commonly achieved through radioligand binding assays. The following is a detailed, generalized protocol for such an experiment.

Objective: To determine the binding affinity of this compound for the human alpha-1A adrenoceptor.

Materials:

-

Test Compound: this compound (KMD-3293)

-

Reference Compound: Silodosin

-

Radioligand: [³H]-Prazosin (a non-selective alpha-1 adrenoceptor antagonist)

-

Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO cells) expressing the recombinant human alpha-1A adrenoceptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Scintillation Cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human alpha-1A adrenoceptor.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand ([³H]-Prazosin).

-

Add increasing concentrations of the unlabeled test compound (this compound) or reference compound (silodosin).

-

To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., phentolamine) to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Alpha-1A Adrenoceptor Signaling Pathway

Caption: Alpha-1A Adrenoceptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Experimental Flow.

Logical Relationship of Binding Affinities

Caption: Relative Alpha-1A Adrenoceptor Binding Affinities.

Conclusion

References

A Technical Guide to Sourcing and Qualifying High-Purity Dehydro Silodosin Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for sourcing, evaluating, and implementing high-purity Dehydro silodosin reference standards essential for analytical method development, validation, quality control, and stability studies in the pharmaceutical industry. This compound, a key related substance of the α1A-adrenoceptor antagonist Silodosin, must be accurately monitored to ensure the quality, safety, and efficacy of the final drug product.

Identifying and Evaluating this compound Reference Standards

This compound (CAS No. 175870-21-0) is an impurity and metabolite of Silodosin.[1][2][3][4] A high-purity reference standard is critical for the accurate quantification of this substance in Silodosin drug substance and drug products. Several specialized chemical suppliers offer this standard, often accompanied by a Certificate of Analysis (CoA) detailing its identity and purity.

When sourcing this standard, it is crucial to request and scrutinize the CoA. Key parameters to evaluate are summarized below.

Table 1: Typical Specifications for a this compound Reference Standard

| Parameter | Typical Specification | Analytical Method(s) | Purpose |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct. |

| Purity (Assay) | ≥95% (often >98%) | High-Performance Liquid Chromatography (HPLC), UHPLC | Quantifies the amount of the desired compound. |

| Related Impurities | Profiled and quantified | HPLC, UHPLC | Identifies and measures other impurities present. |

| Water Content | Typically <1.0% | Karl Fischer Titration | Determines the amount of water, which affects purity calculation. |

| Residual Solvents | Complies with ICH limits | Gas Chromatography (GC) - Headspace | Quantifies solvents remaining from the synthesis process. |

| Appearance | White to Pale Yellow Solid | Visual Inspection | A basic quality control check.[] |

Potential Suppliers: A number of reputable suppliers manufacture and distribute this compound reference standards. These include, but are not limited to:

-

LGC Standards

-

SynZeal Research

-

Clearsynth

-

Veeprho

-

Simson Pharma

-

RXN Chemicals

-

SRIRAMCHEM

-

BOC Sciences

It is recommended to contact multiple suppliers to compare lot-specific CoA data and ensure the material meets the specific requirements of your analytical method.

Workflow for Sourcing and Qualification

A systematic approach is necessary to ensure the sourced reference standard is fit for its intended purpose. The following workflow outlines the key stages from initial identification to final implementation in the laboratory.

Caption: Workflow for sourcing and qualifying a new reference standard.

Biological Context: The Metabolic Pathway of Silodosin

Silodosin is extensively metabolized in the body. The formation of this compound occurs through dehydrogenation, one of several key metabolic pathways. Understanding this biotransformation is crucial for interpreting in vivo studies and metabolite profiling. The primary metabolic routes for Silodosin include oxidation (CYP3A4), glucuronidation (UGT2B7), and dehydrogenation by alcohol and aldehyde dehydrogenases.

References

Dehydro silodosin: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro silodosin is recognized as a significant impurity and metabolite of Silodosin, a potent and selective α1A-adrenoceptor antagonist used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[][2][3] The presence and characterization of impurities are critical aspects of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from various sources.

Physical and Chemical Properties

The appearance and physical constants of this compound have been characterized and are summarized below. This data is essential for its identification, purification, and quantification in analytical methodologies.

Appearance

This compound is typically described as a solid substance with a color ranging from white to pale or off-white yellow.[][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Chemical Name | 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |

| CAS Number | 175870-21-0 | |

| Molecular Formula | C25H30F3N3O4 | |

| Molecular Weight | 493.52 g/mol / 493.53 g/mol | |

| Melting Point | 86-89°C | |

| Boiling Point | 650.2 ± 55.0 °C at 760 mmHg (Predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |

| pKa | 15.05 ± 0.10 (Predicted) | |

| Purity | > 95% | |

| Storage | 2-8°C in a refrigerator |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the determination of the above properties for this compound are not extensively published in peer-reviewed literature, they are typically determined using standard pharmacopeial and analytical chemistry methods. This compound is utilized as a reference standard in analytical research to ensure the consistency of formulations.

General Workflow for Characterization

The characterization of a pharmaceutical impurity like this compound generally follows a structured workflow to confirm its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.

Caption: General experimental workflow for the isolation and characterization of this compound.

-

High-Performance Liquid Chromatography (HPLC/UHPLC): Stability-indicating HPLC or UHPLC methods are developed to separate this compound from the active pharmaceutical ingredient (API), Silodosin, and other related substances. Purity is determined by calculating the area percentage of the impurity peak relative to the total peak area.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the impurity, which must correspond to its molecular formula (C25H30F3N3O4).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the overall structure.

-

Melting Point Determination: The melting point is measured using a calibrated melting point apparatus to assess the purity and identity of the compound. A sharp melting range, such as the reported 86-89°C, typically indicates high purity.

Contextual Relationship and Significance

This compound's relevance is defined by its relationship to Silodosin. Silodosin functions by blocking α1A-adrenoceptors in the prostate, leading to smooth muscle relaxation and relief of BPH symptoms. As an impurity, this compound must be monitored and controlled within strict limits as defined by regulatory bodies like the ICH.

Caption: Logical relationship between Silodosin, its therapeutic action, and this compound.

The presence of this compound is typically identified during the related substances analysis of Silodosin bulk drug and finished products. Its quantification is a key part of the quality control process for ensuring the safety and consistency of the final drug product.

References

Molecular formula and weight of Dehydro silodosin

This technical guide provides a comprehensive overview of the molecular properties, relevant biological pathways, and analytical methodologies for Dehydro silodosin, an impurity of the α1-adrenoceptor antagonist, Silodosin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Molecular Profile of this compound

This compound is recognized as a significant impurity in the synthesis of Silodosin.[][2][3] A precise understanding of its molecular characteristics is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Table 1: Molecular Data for this compound

| Parameter | Value | References |

| Molecular Formula | C₂₅H₃₀F₃N₃O₄ | [][2] |

| Molecular Weight | 493.52 g/mol | |

| CAS Number | 175870-21-0 | |

| Appearance | Pale Yellow Solid |

Signaling Pathway of the Parent Compound, Silodosin

This compound is an impurity of Silodosin, a highly selective antagonist of the α1A-adrenergic receptor. Understanding the mechanism of action of Silodosin provides essential context for the biological relevance of its impurities. Silodosin is primarily used in the treatment of benign prostatic hyperplasia (BPH).

The therapeutic effect of Silodosin is achieved through its blockade of α1A-adrenoceptors located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism inhibits the binding of norepinephrine, leading to smooth muscle relaxation and a subsequent reduction in bladder outlet resistance, which improves urinary flow. The α1-adrenoceptors are G protein-coupled receptors that, upon activation by agonists like norepinephrine, stimulate phospholipase C. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels, causing smooth muscle contraction. By blocking this pathway, Silodosin effectively reverses this contraction.

Experimental Protocols: Analysis of this compound

The detection and quantification of this compound as an impurity in Silodosin drug substances are critical for ensuring the safety and efficacy of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose.

A. Representative HPLC Method for Impurity Profiling

A common approach for the analysis of Silodosin and its impurities involves a reversed-phase HPLC method.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Silodosin and this compound exhibit significant absorbance.

-

Sample Preparation:

-

Accurately weigh a known amount of the Silodosin drug substance.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Reference Standard: A certified reference standard of this compound is used for identification (based on retention time) and quantification.

B. LC-MS/MS for Sensitive Quantification

For the detection of trace-level impurities, LC-MS/MS offers superior sensitivity and specificity.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.

-

Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Silodosin and this compound, ensuring accurate identification and quantification even in complex matrices.

References

Dehydro Silodosin: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro silodosin, identified chemically as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a known process-related impurity in the manufacturing of silodosin.[1] Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[2] The presence of impurities such as this compound is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, synthesis, and analytical characterization of this compound.

Discovery and Significance

The discovery of this compound is intrinsically linked to the process development and impurity profiling of silodosin. It is not a molecule that was intentionally sought but rather one that emerged as a byproduct during synthesis. This compound is characterized by the presence of an indole ring system, in contrast to the indoline (dihydroindole) core of silodosin. This structural difference arises from the dehydrogenation of the indoline ring.[3][4][5] The identification and control of this impurity are crucial, as alterations in the core structure of an active pharmaceutical ingredient (API) can significantly impact its pharmacological and toxicological profile. Regulatory agencies require stringent control of such impurities, often necessitating their synthesis as analytical standards for method validation and routine quality control.

Synthesis of this compound

While specific, dedicated synthetic routes for this compound are not extensively published due to its nature as an impurity, its synthesis can be conceptualized based on the dehydrogenation of silodosin or its precursors. The core of its formation lies in the oxidation of the indoline ring to an indole.

Plausible Synthetic Pathways

The formation of this compound likely occurs under oxidative conditions during the synthesis of silodosin. The indoline moiety is susceptible to dehydrogenation by various reagents and catalytic systems.

-

Oxidative Dehydrogenation: The use of oxidizing agents in the synthetic process of silodosin can inadvertently lead to the formation of this compound. Common oxidizing agents known to dehydrogenate indolines include manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Catalytic Dehydrogenation: Transition metal catalysts, particularly palladium on carbon (Pd/C), are often used for hydrogenation reactions but can also catalyze dehydrogenation at elevated temperatures or in the presence of a hydrogen acceptor.

-

Enzymatic Dehydrogenation: In biological systems, cytochrome P450 enzymes, specifically CYP3A4, have been shown to catalyze the dehydrogenation of indoline derivatives to their corresponding indoles. This pathway is more relevant to the metabolic fate of silodosin but also highlights the inherent susceptibility of the indoline ring to oxidation.

Hypothetical Experimental Protocol for this compound Synthesis

The following protocol describes a potential method for the synthesis of this compound from silodosin via oxidation. This protocol is illustrative and based on general methods for indoline dehydrogenation.

Reaction: Silodosin to this compound Conversion

Reagents and Materials:

-

Silodosin

-

Activated Manganese Dioxide (MnO2)

-

Toluene

-

Diatomaceous earth

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup with silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve silodosin (1 equivalent) in toluene.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the manganese dioxide. Wash the filter cake with ethyl acetate.

-

Extraction and Drying: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Characterization and Data

The quantitative determination of this compound in silodosin drug substance and product is critical. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.

Chromatographic Methods

Several stability-indicating HPLC and UHPLC methods have been developed for the analysis of silodosin and its related substances, including this compound. These methods are capable of separating this compound from silodosin and other process-related impurities and degradation products.

Table 1: Typical Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1: UHPLC | Condition 2: HPLC |

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM ammonium acetate buffer (pH 6.0 with 0.1% triethylamine): Acetonitrile (90:10 v/v) | Acetonitrile |

| Mobile Phase B | Acetonitrile: Water (95:5 v/v) | Water |

| Gradient | Linear gradient | Isocratic or Gradient |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Column Temperature | 28°C | Ambient |

| Detection | UV at 273 nm | UV at 270 nm |

| Injection Volume | 5 µL | 20 µL |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide | |

| CAS Number | 175870-21-0 | |

| Molecular Formula | C25H30F3N3O4 | |

| Molecular Weight | 493.52 g/mol | |

| Appearance | White to Pale Yellow Solid |

Signaling Pathways and Logical Relationships

The formation of this compound is a chemical transformation rather than a biological signaling event. However, the mechanism of action of the parent drug, silodosin, involves specific signaling pathways. Silodosin is a selective antagonist of the α1A-adrenergic receptors, which are predominantly located in the prostate, bladder neck, and prostatic urethra. By blocking these receptors, silodosin inhibits the binding of norepinephrine, leading to smooth muscle relaxation and relief of BPH symptoms. The potential pharmacological activity of this compound, should it be present in significant amounts, would depend on its own affinity for these and other receptors.

Caption: Formation of this compound from Silodosin or its intermediates.

Caption: Workflow for the analysis of this compound impurity.

Conclusion

This compound is a critical process-related impurity in the synthesis of silodosin, formed through the dehydrogenation of the indoline ring. Its effective control and monitoring are essential for ensuring the quality and safety of the final drug product. This guide has provided a comprehensive overview of the plausible synthetic origins, a hypothetical synthesis protocol, and the analytical methodologies for the characterization of this compound. A thorough understanding of the formation and control of such impurities is paramount for researchers, scientists, and professionals involved in drug development and manufacturing.

References

- 1. Silodosin Dehydro Impurity | 175870-21-0 | SynZeal [synzeal.com]

- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 3. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sensitive Quantification of Dehydro Silodosin using UHPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Dehydro silodosin in human plasma. This compound is a known impurity and potential metabolite of Silodosin, a selective α1A-adrenoceptor antagonist. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described workflow is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound in pharmacokinetic or drug metabolism studies.

Introduction

Silodosin is a medication used for the symptomatic treatment of benign prostatic hyperplasia. It is metabolized in the body into several metabolites. This compound, chemically identified as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a known impurity that may also form as a metabolite.[1][2][3][4][5] Accurate and sensitive quantification of such impurities and metabolites is crucial for a comprehensive understanding of a drug's safety and efficacy profile. This application note presents a robust UHPLC-MS/MS protocol for the reliable quantification of this compound in a biological matrix.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Silodosin-d4 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Silodosin-d4 in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the UHPLC-MS/MS system.

UHPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, return to 10% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

MS/MS Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| IonSpray Voltage | 5500 V |

| Source Temperature | 550°C |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound | 494.2 | To be determined | 150 | To be determined | To be determined |

| Silodosin-d4 (IS) | 500.3 | 261.2 | 150 | 35 | 100 |

Note: The precursor ion for this compound is predicted based on its molecular weight of 493.5 g/mol . The optimal product ion and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Data Presentation

The following table summarizes the expected performance characteristics of the method. These parameters must be established during method validation according to regulatory guidelines.

Table 2: Quantitative Performance (Hypothetical)

| Parameter | This compound |

| Linearity Range (ng/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |

| Accuracy at LLOQ (%) | 80 - 120 |

| Precision at LLOQ (%RSD) | < 20 |

| Accuracy at LQC, MQC, HQC (%) | 85 - 115 |

| Precision at LQC, MQC, HQC (%RSD) | < 15 |

| Recovery (%) | > 85 |

| Matrix Effect (%) | 85 - 115 |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Conclusion

The proposed UHPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. Full validation of this method should be performed to establish its performance characteristics and ensure its suitability for routine use in drug development and research.

References

Application Note: Quantification of Dehydro Silodosin Impurity in Silodosin Active Pharmaceutical Ingredient (API)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a selective α1-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia.[1] The quality and purity of the Silodosin Active Pharmaceutical Ingredient (API) are critical for its safety and efficacy. Impurity profiling is a mandatory regulatory requirement, and among the potential impurities, Dehydro silodosin requires careful monitoring. This application note provides a detailed protocol for the quantification of the this compound impurity in Silodosin API using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This compound, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is a potential process-related impurity or degradation product.[2] Its effective separation and accurate quantification are essential to ensure that the API meets the stringent purity requirements set by regulatory bodies.

This document outlines the necessary materials, a comprehensive experimental protocol, and data presentation to aid researchers and drug development professionals in implementing a reliable analytical method for the quality control of Silodosin API.

Experimental Protocols

Materials and Reagents

-

Silodosin API (test sample)

-

This compound impurity reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (AR grade)

-

Triethylamine (for HPLC)

-

Ortho-phosphoric acid (for pH adjustment)

-

Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated stability-indicating HPLC method is employed for the quantification of this compound. The following chromatographic conditions are recommended:

| Parameter | Recommended Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |

| Column | Agilent Poroshell 120EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 6.0 with ortho-phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A linear gradient program should be optimized to ensure sufficient resolution between Silodosin and this compound. |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 28°C[3] |

| Detector Wavelength | 273 nm[4] |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A and Acetonitrile in a 7:3 (v/v) ratio |

Preparation of Solutions

2.3.1 Standard Stock Solution of this compound

Accurately weigh and transfer about 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution.

2.3.2 Preparation of Calibration Curve Standards

Prepare a series of dilutions from the Standard Stock Solution to establish a calibration curve. The concentration range should be selected to cover the expected level of the impurity in the Silodosin API.

2.3.3 Sample Solution Preparation

Accurately weigh and transfer about 10 mg of the Silodosin API test sample into a 20 mL volumetric flask.[3] Dissolve and dilute to volume with the diluent.

Method Validation and Data Presentation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the analysis of this compound impurity.

| Validation Parameter | Result |

| Linearity Range | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.06 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Note: The presented values are representative and should be established for each specific laboratory setup.

Visualization of Workflows and Relationships

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of the this compound impurity.

Relationship between Silodosin and this compound

The diagram below depicts the relationship between the active pharmaceutical ingredient, Silodosin, and its Dehydro impurity.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound impurity in Silodosin API. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, contributing to the overall quality control and regulatory compliance of Silodosin drug substance. The provided workflows and data tables serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Note: Quality Control of Silodosin using Dehydro Silodosin as a Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). During the synthesis and storage of Silodosin, various impurities can arise. Dehydro silodosin (CAS No: 175870-21-0) is a known process-related impurity of Silodosin.[1][2][3] Regulatory guidelines necessitate the monitoring and control of such impurities in the final drug product to ensure its quality, safety, and efficacy. This application note provides a detailed protocol for the use of this compound as a reference standard for the quality control of Silodosin drug substance and formulations by High-Performance Liquid Chromatography (HPLC).

The chemical name for this compound is (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide.[1][2] This reference standard is crucial for the development and validation of analytical methods, quality control (QC) applications for Abbreviated New Drug Applications (ANDAs), and commercial production of Silodosin.

Logical Relationship in Quality Control

The following diagram illustrates the relationship between the Active Pharmaceutical Ingredient (API), its impurity, and the quality control process.

Caption: Relationship between Silodosin API, this compound impurity, and QC.

Experimental Protocol: HPLC Analysis of this compound in Silodosin

This protocol outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound in Silodosin.

Materials and Reagents

-

This compound Reference Standard

-

Silodosin Active Pharmaceutical Ingredient (API) or Formulation

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)

-

Ortho Phosphoric Acid (for pH adjustment)

-

Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Zodiacil C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.01N Potassium Dihydrogen Phosphate (KH2PO4) buffer.

-

Mobile Phase B: Acetonitrile.

-

Mobile Phase Composition: Mix Mobile Phase A and Mobile Phase B in a ratio of 55:45 (v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 269 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).

-

This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Solution (1 µg/mL): Dilute 1.0 mL of the this compound Standard Stock Solution to 100 mL with the diluent.

-

Test Solution (for Silodosin API): Accurately weigh about 50 mg of the Silodosin sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (1 µg/mL) five times and evaluate the following parameters.